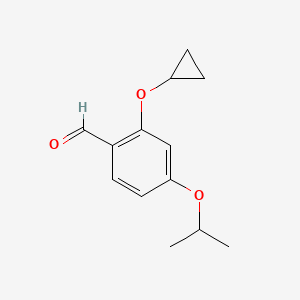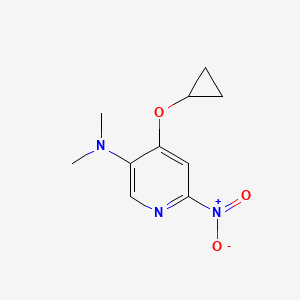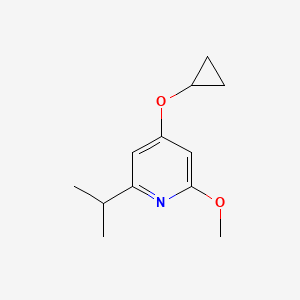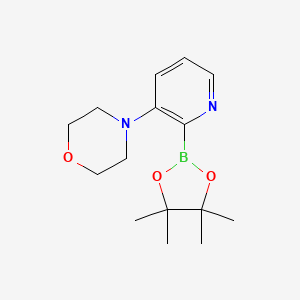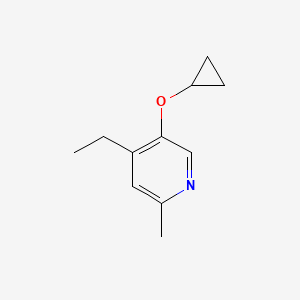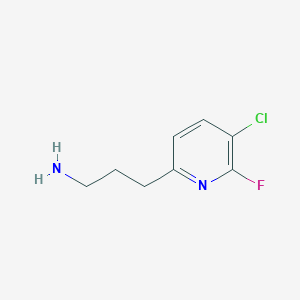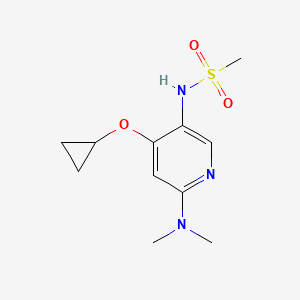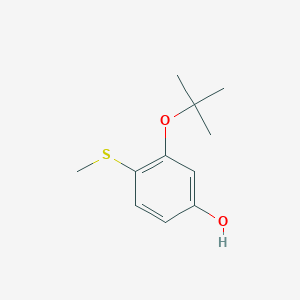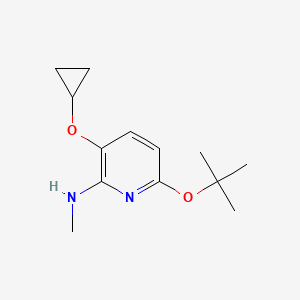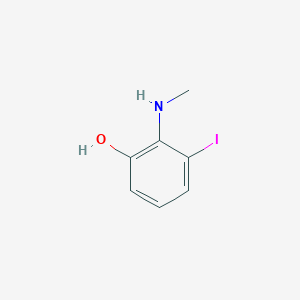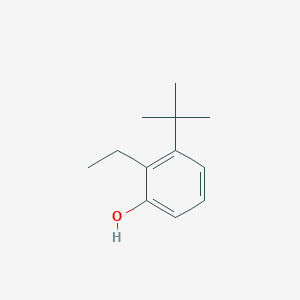
3-Tert-butyl-2-ethylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Tert-butyl-2-ethylphenol is an organic compound with the molecular formula C12H18O. It is a phenolic compound characterized by the presence of a tert-butyl group and an ethyl group attached to the benzene ring. This compound is known for its unique chemical properties and has various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-2-ethylphenol typically involves the alkylation of phenol. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride and ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactor systems allows for precise control over reaction parameters, leading to a more sustainable and scalable production method .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Tert-butyl-2-ethylphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like sulfuryl chloride (SO2Cl2) are used under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce halogenated phenols .
Applications De Recherche Scientifique
3-Tert-butyl-2-ethylphenol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of 3-Tert-butyl-2-ethylphenol involves its interaction with molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The tert-butyl and ethyl groups contribute to the compound’s lipophilicity, affecting its distribution and interaction within biological systems .
Comparaison Avec Des Composés Similaires
- 2-tert-Butyl-4-ethylphenol
- 2,6-Di-tert-butyl-4-ethylphenol
- 2-tert-Butyl-4-methylphenol
Comparison: 3-Tert-butyl-2-ethylphenol is unique due to the specific positioning of the tert-butyl and ethyl groups on the benzene ring. This structural arrangement imparts distinct chemical and physical properties, differentiating it from other similar compounds. For instance, the presence of both tert-butyl and ethyl groups enhances its steric hindrance and lipophilicity compared to compounds with only one of these groups .
Propriétés
Formule moléculaire |
C12H18O |
|---|---|
Poids moléculaire |
178.27 g/mol |
Nom IUPAC |
3-tert-butyl-2-ethylphenol |
InChI |
InChI=1S/C12H18O/c1-5-9-10(12(2,3)4)7-6-8-11(9)13/h6-8,13H,5H2,1-4H3 |
Clé InChI |
VBISDJDBMWVNLR-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC=C1O)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


